molecular formula C14H6Br2F2N2S3 B12443197 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole

Cat. No.: B12443197
M. Wt: 496.2 g/mol
InChI Key: IPXFODMGQZSWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole is a compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in the field of organic electronics, particularly in the development of photovoltaic materials and semiconductors .

Chemical Reactions Analysis

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole involves its ability to act as an electron acceptor in donor-acceptor systems. The presence of bromine and fluorine atoms enhances its electron-withdrawing properties, making it an effective component in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, which are crucial for the operation of photovoltaic devices .

Comparison with Similar Compounds

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced electron-withdrawing capabilities due to the presence of fluorine atoms.

Properties

Molecular Formula

C14H6Br2F2N2S3

Molecular Weight

496.2 g/mol

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole

InChI

InChI=1S/C14H6Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4,11,19H

InChI Key

IPXFODMGQZSWTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C3C(=NSN3)C(=C(C2F)F)C4=CC=C(S4)Br

Origin of Product

United States

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